APDye 488 Alkyne is a fluorescent dye that belongs to the APDye family of compounds, which are known for their high brightness and photostability. This compound is particularly useful in biological imaging due to its ability to react with azide-containing biomolecules through a copper-catalyzed click reaction. The dye is water-soluble and demonstrates a strong fluorescence signal, making it suitable for various applications in scientific research.
APDye 488 Alkyne is classified as a far-red fluorescent dye. It is structurally similar to other fluorescent dyes such as Alexa Fluor 488 and Cy5, and it is primarily used in conjunction with lasers emitting light at specific wavelengths (typically around 488 nm for excitation). The compound is synthesized to facilitate easy incorporation into biomolecules for imaging purposes, enhancing the visualization of cellular processes.
The synthesis of APDye 488 Alkyne typically involves several key steps:
The molecular formula of APDye 488 Alkyne is , with a molecular weight of approximately 534.5 g/mol. The structure features:
The detailed structural representation can be analyzed using spectroscopic techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry.
APDye 488 Alkyne primarily undergoes the following types of reactions:
These reactions are essential for the application of APDye 488 Alkyne in various imaging techniques.
The mechanism of action for APDye 488 Alkyne involves:
This mechanism underpins the utility of APDye 488 Alkyne in fluorescence microscopy and other imaging modalities.
APDye 488 Alkyne exhibits several notable physical and chemical properties:
These properties contribute significantly to its effectiveness as a labeling agent in biological research.
APDye 488 Alkyne has diverse applications in scientific research:
APDye 488 Alkyne (structurally homologous to Alexa Fluor® 488 Alkyne) exhibits exceptional reactivity in CuAAC reactions, forming stable 1,4-disubstituted triazole linkages with azide-functionalized biomolecules. Its sulfonated rhodamine 110 core provides pH-independent fluorescence (pH 3–11) and high aqueous solubility (>10 mg/mL in water, dimethyl sulfoxide, and dimethylformamide), enabling bioconjugation across diverse biological environments [1] [7]. The dye’s alkyne group achieves near-quantitative conjugation yields (>95%) under optimized catalytic conditions, making it ideal for labeling low-abundance targets [1].
Kinetic enhancements in biological matrices require precise modulation of catalytic components. Copper(II) sulfate (5–50 µM) reduced in situ by sodium ascorbate or tris(2-carboxyethyl)phosphine generates the active Cu(I) species. Water-soluble ligands like tris-hydroxypropyltriazolylamine mitigate copper-induced fluorescence quenching and cytotoxicity while accelerating reaction kinetics by >10⁶-fold [5] [6].
Table 1: Kinetic Parameters for CuAAC with APDye 488 Alkyne in Biological Buffers
| Catalytic System | Reaction Time | Yield (%) | Optimal pH |
|---|---|---|---|
| Copper(II) sulfate/sodium ascorbate | 60–120 min | 88–95 | 7.0–8.5 |
| Copper(II) sulfate/tris(2-carboxyethyl)phosphine | 30–45 min | 92–96 | 7.5–8.0 |
| Copper(II)-tris-hydroxypropyltriazolylamine | 10–20 min | >98 | 8.0–8.5 |
Taguchi and Box-Behnken experimental designs reveal that ligand concentration (0.1–1.0 mM) and ionic strength (50–200 mM phosphate) critically influence cycloaddition rates. High phosphate buffers (>150 mM) suppress non-specific dye aggregation, while maintaining reaction temperatures at 25–37°C prevents biomolecule denaturation [5] [6].
Azide substrates featuring ortho-picolyl groups accelerate CuAAC kinetics through copper chelation, forming five-membered cyclic intermediates that stabilize the transition state. X-ray crystallography confirms bidentate coordination between Cu(I) and the picolyl nitrogen/azido-α-nitrogen atoms, increasing azide electrophilicity and reducing the activation energy for metallacycle formation [5].
Table 2: Rate Enhancement of APDye 488 Alkyne Conjugation with Chelating Azides
| Azide Substrate | Relative Rate vs. Alkyl Azide | Triazole Yield (%) |
|---|---|---|
| 2-Picolylazide | 180× | 94 |
| 2-Azidomethylquinoline | 150× | 95 |
| N-(2-Azidoethyl)pyrrolidine | 90× | 96 |
| 1-Azidooctane (control) | 1× | 16 |
Competitive coordination experiments demonstrate that exogenous pyridine suppresses picolylazide reactivity, confirming chelation’s mechanistic role. Fluorinated picolyl derivatives (e.g., 6-fluoropicolylazide) exhibit attenuated rates due to diminished electron density at the chelating nitrogen [5].
Copper-free SPAAC enables APDye 488 Alkyne labeling in copper-sensitive contexts (e.g., live-cell imaging or GFP-preserved assays). Dibenzocyclooctyne-functionalized detection reagents react via strain-release mechanisms, achieving second-order rate constants of 0.1–1.0 M⁻¹s⁻¹. Though slower than CuAAC, SPAAC eliminates risks of copper-induced fluorophore degradation and preserves protein function [6]. Sequential labeling is achievable by exploiting differential kinetics: CuAAC with APDye 488 Alkyne (10–30 min) precedes SPAAC with slower cyclooctynes (1–2 h). This temporal orthogonality facilitates multiplexed imaging of azido-post-translational modifications and alkyne-metabolites within single specimens [5] [6].
APDye 488 Alkyne’s photostability and solubility profiles permit concurrent use with conventional bioconjugation chemistries:
Table 3: Orthogonal Reaction Compatibility with APDye 488 Alkyne
| Conjugation Chemistry | Optimal pH | Reaction Time | Compatibility with CuAAC |
|---|---|---|---|
| Thiol-Maleimide | 6.5–7.5 | 30–60 min | Sequential or simultaneous |
| N-Hydroxysuccinimide-Ester | 8.0–9.0 | 60–120 min | Simultaneous |
| Strain-Promoted Azide-Alkyne Cycloaddition | 7.0–8.0 | 60–120 min | Sequential |
Branched polyethylene glycol architectures (e.g., amino-tris-(propargyl-polyethylene glycol₂-ethoxymethane) exploit this compatibility, enabling high-density APDye 488 Alkyne conjugation alongside N-hydroxysuccinimide-mediated antibody linkage for amplified signal detection [9].
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